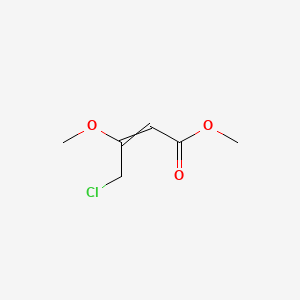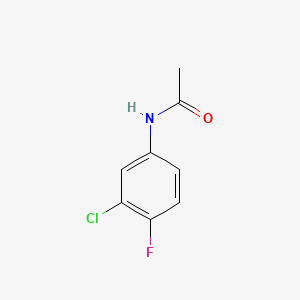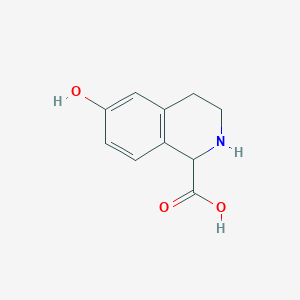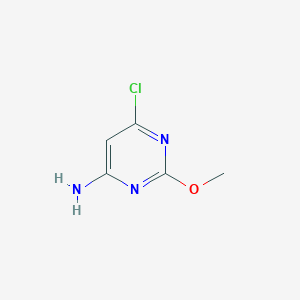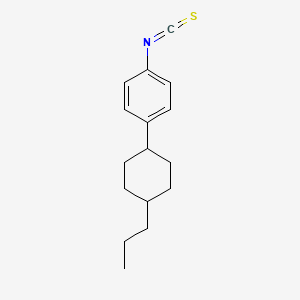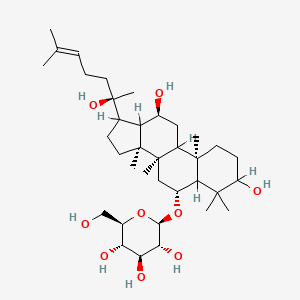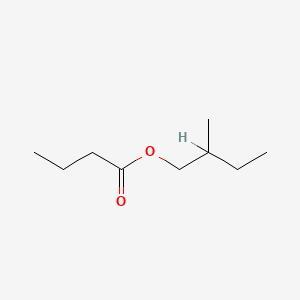
2,2-二甲基-1,3,6,9,12,15-六氧杂-2-硅杂十七环
描述
2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is a useful research compound. Its molecular formula is C12H26O6Si and its molecular weight is 294.42 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物的合成
二甲基硅-17-冠-6是杂环化合物合成中的关键试剂。其结构有助于形成环状结构,而环状结构是许多药物的基础。 该化合物能够作为各种金属离子的配体,有助于环化过程,而环化过程对于创建复杂的杂环骨架至关重要 .
四氢喹啉-2-酮衍生物的形成
该化合物在四氢喹啉-2-酮衍生物的形成中起着至关重要的作用,而四氢喹啉-2-酮衍生物是药物化学中宝贵的支架。 该过程涉及一个两步反应,该反应得益于冠醚稳定中间体和促进高效环化的能力 .
农业应用
在农业中,已探索与二甲基硅-17-冠-6相关的化合物作为植物源性杀真菌剂的潜力。 该冠醚的结构类似物正在被研究以了解它们在保护作物免受真菌病原体侵害方面的低毒性和高功效 .
化学传感器开发
该冠醚的结构有利于化学传感器的开发。 其结合特定离子的能力可用于创建检测各种阳离子存在的传感器,这对环境监测和工业过程至关重要 .
有机合成加速剂
二甲基硅-17-冠-6可以加速有机合成反应。 将其包含在反应混合物中可以增强某些试剂的反应性,从而加快合成过程并提高产率 .
药物发现和开发
该化合物独特的结合特性使其成为药物发现中的宝贵工具。 它可用于创建化合物库以进行高通量筛选,从而有助于识别新的候选药物 .
纳米技术
在纳米技术中,二甲基硅-17-冠-6可用于创建混合聚合物-无机纳米复合材料。 其与各种金属离子相互作用的能力使其适合于形成具有特定性质的纳米级结构 .
光致发光研究
该化合物的衍生物已用于光致发光研究,以了解纳米尺度发光过程的动力学。 这项研究对开发用于光电的新材料具有意义 .
作用机制
Target of Action
The primary targets of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, also known as Dimethylsila-17-crown-6, are alkali metal ions, such as lithium (Li+), sodium (Na+), and potassium (K+) ions . These ions play crucial roles in various biological processes, including nerve impulse transmission and maintenance of cell membrane potential.
Mode of Action
Dimethylsila-17-crown-6 interacts with its targets by forming complexes with the alkali metal ions. The crown ether part of the molecule forms a cyclic structure that can encapsulate the metal ion, creating a stable complex . This interaction leads to changes in the properties of the ions, including their solubility and reactivity.
Biochemical Pathways
The formation of complexes between Dimethylsila-17-crown-6 and alkali metal ions can affect various biochemical pathways. For instance, it can influence the transport of these ions across cell membranes, which is a key process in nerve impulse transmission and other cellular functions .
Pharmacokinetics
For instance, it could potentially enhance the bioavailability of these ions by increasing their solubility .
Result of Action
The molecular and cellular effects of Dimethylsila-17-crown-6’s action largely depend on the specific alkali metal ions it interacts with and the biological context. For example, by forming complexes with potassium ions, it could potentially influence processes such as nerve impulse transmission and muscle contraction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethylsila-17-crown-6. For instance, the presence of different types and concentrations of alkali metal ions can affect the compound’s selectivity and binding affinity. Additionally, factors such as pH and temperature can influence the stability of the complexes formed by Dimethylsila-17-crown-6 .
属性
IUPAC Name |
2,2-dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6Si/c1-19(2)17-11-9-15-7-5-13-3-4-14-6-8-16-10-12-18-19/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPNMUSYTNBGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(OCCOCCOCCOCCOCCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072895 | |
| Record name | 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83890-22-6 | |
| Record name | Dimethylsila-17-crown-6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83890-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylsila-17-crown-6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083890226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLSILA-17-CROWN-6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLC2CZ6KL6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethylsila-17-crown-6 interact with montmorillonite clay, and what are the implications for sensing applications?
A1: Dimethylsila-17-crown-6 intercalates into the interlayer space of montmorillonite clay. This interaction is driven by the macrocycle's ability to replace water molecules surrounding interlayer cations (like Li+, Na+, or K+) within the clay structure []. The replacement process is confirmed through techniques like XRD, FTIR, 13C and 23Na solid-state NMR spectroscopy. This intercalation process modifies the electrochemical properties of the clay, making the resulting material sensitive to alkali-metal ions in solution. Consequently, this material shows promise as an active component in potentiometric sensors for detecting these ions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



